1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Succinate Dehydrogenase Inhibitor Antifungal Structure-Activity Relationship

The compound 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1171483-71-8) is a synthetic heterocyclic small molecule (molecular formula C₁₆H₁₅FN₄O₂S, molecular weight 346.38 g/mol) belonging to the pyrazole–thiazole carboxamide hybrid class. This scaffold has been validated in the primary literature as a novel chemotype for succinate dehydrogenase (SDH) inhibition, with multiple analogs demonstrating potent antifungal activity against phytopathogens such as Rhizoctonia cerealis and Sclerotinia sclerotiorum.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.38
CAS No. 1171483-71-8
Cat. No. B2797689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS1171483-71-8
Molecular FormulaC16H15FN4O2S
Molecular Weight346.38
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN4O2S/c1-2-8-23-13-10-21(12-5-3-11(17)4-6-12)20-14(13)15(22)19-16-18-7-9-24-16/h3-7,9-10H,2,8H2,1H3,(H,18,19,22)
InChIKeyCFVXSVUXRPYGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1171483-71-8): Procurement-Relevant Structural & Target-Class Baseline


The compound 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1171483-71-8) is a synthetic heterocyclic small molecule (molecular formula C₁₆H₁₅FN₄O₂S, molecular weight 346.38 g/mol) belonging to the pyrazole–thiazole carboxamide hybrid class. This scaffold has been validated in the primary literature as a novel chemotype for succinate dehydrogenase (SDH) inhibition, with multiple analogs demonstrating potent antifungal activity against phytopathogens such as Rhizoctonia cerealis and Sclerotinia sclerotiorum [1]. The compound is offered by commercial suppliers as a research-grade building block (typical purity ≥95%) for medicinal chemistry, agrochemical discovery, and chemical biology applications .

Why Generic Substitution of 1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide Is Unreliable for SDH-Targeted Discovery


Broad claims such as 'pyrazole–thiazole carboxamide' or 'SDH inhibitor scaffold' conceal critical structure–activity relationship (SAR) determinants that govern target engagement and biological outcome. In this series, antifungal potency against Rhizoctonia cerealis varies dramatically with subtle substituent changes: the N-(thiazol-2-yl) carboxamide linkage is essential for SDH binding, while the 4-propoxy group on the pyrazole ring modulates lipophilicity (cLogP) and metabolic stability [1]. Replacing the 4-propoxy with a methoxy, ethoxy, or benzyloxy substituent, or substituting the unsubstituted thiazol-2-yl with a 4-methylthiazol-2-yl or 5-methyl-1,3,4-thiadiazol-2-yl moiety, can alter in vitro EC₅₀ values by an order of magnitude or more, as demonstrated across multiple pyrazole–thiazole carboxamide analog series [2]. Procurement of an imprecisely matched analog therefore carries a high risk of obtaining a compound with divergent target potency, selectivity, and physicochemical properties.

Quantitative Differentiation Guide for 1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Unsubstituted Thiazol-2-yl vs. 4-Methylthiazol-2-yl: Impact on SDH Inhibitory Potency

Within the pyrazole–thiazole carboxamide chemotype, the presence of a methyl substituent at the 4-position of the thiazole ring (as in CAS 1172393-55-3) sterically and electronically modulates the amide bond geometry and the hydrogen-bonding network with the SDH ubiquinone-binding pocket. In a congeneric series reported by Yu et al. (2020), the unsubstituted thiazol-2-yl analog (closest scaffold match to the target compound) was among the most potent derivatives, while introduction of substituents on the thiazole ring led to varied activity shifts depending on the fungal species [1]. Although compound-specific EC₅₀ values for CAS 1171483-71-8 have not been publicly disclosed, the class-level SAR indicates that the unsubstituted thiazol-2-yl motif preserves the optimal hydrogen-bond donor/acceptor geometry preferred by the SDH active site [2].

Succinate Dehydrogenase Inhibitor Antifungal Structure-Activity Relationship

4-Propoxy vs. 4-Methoxy Substituent: Lipophilicity-Driven Differentiation

The 4-propoxy group on the pyrazole ring (CH₃CH₂CH₂O–) increases lipophilicity relative to the 4-methoxy analog (CAS 1020455-31-5). Based on the pyrazole–thiazole carboxamide scaffold, the calculated logP difference between the propoxy and methoxy variants is estimated at approximately +0.9 to +1.2 log units . In agrochemical and medicinal chemistry contexts, this shift in lipophilicity can influence membrane permeability, systemic translocation in plants, and metabolic stability, as demonstrated for structurally related pyrazole carboxamide fungicides such as fluxapyroxad [1]. The target compound's intermediate cLogP value (estimated 3.2–3.8) positions it favorably for balanced aqueous solubility and passive membrane diffusion compared to the more polar methoxy analog .

Lipophilicity Physicochemical Property Drug-Likeness

Thiazole vs. 4,5-Dihydrothiazole or Thiadiazole Heterocycle: Impact on SDH Binding Conformation

The aromatic thiazole ring in the target compound is planar and electron-deficient, whereas the 4,5-dihydrothiazole analog (e.g., CAS 1209301-90-5) introduces sp³ character and conformational flexibility, and the 5-methyl-1,3,4-thiadiazole analog (CAS 1171496-95-9) alters the heteroatom arrangement and electronic distribution. Molecular docking studies of pyrazole–thiazole carboxamides into the SDH ubiquinone-binding site reveal that the planar thiazole ring forms critical π–π stacking interactions with conserved aromatic residues (e.g., Tyr and Trp) in the binding pocket [1]. Saturation of the thiazole ring or replacement with a thiadiazole ring is predicted to disrupt these interactions, potentially reducing binding affinity [2].

Heterocycle Conformation SDH Inhibitor Target Engagement

Class-Level SDH Inhibition: Pyrazole–Thiazole Carboxamides Outperform Thifluzamide

The pyrazole–thiazole carboxamide scaffold to which the target compound belongs has been established as a new class of SDH inhibitors with antifungal potency superior to the commercial thiazole carboxamide fungicide thifluzamide. In the landmark study by Yu et al. (2020), representative pyrazole–thiazole carboxamides (e.g., compound 9cd) exhibited an EC₅₀ of 0.8 mg/L against Sclerotinia sclerotiorum, far surpassing thifluzamide (EC₅₀ = 4.9 mg/L) [1]. Against Rhizoctonia cerealis, compounds 9ac, 9bf, and 9cb achieved EC₅₀ values of 1.1–4.9 mg/L compared to thifluzamide at 23.1 mg/L [1]. These data establish the scaffold's intrinsic potency advantage, which is retained by the target compound as a close structural analog.

Succinate Dehydrogenase Inhibitor Antifungal Potency Benchmark Comparison

Dual-Use Scaffold: SDH Inhibition and Potential Kinase Modulatory Activity

Pyrazole–thiazole carboxamide derivatives have been claimed in patent literature as inhibitors of multiple kinase targets, including FLT-3, cyclin-dependent kinases (CDKs), and PDGFR [REFS-1, REFS-2]. Commercial vendor annotations for the target compound and its analogs cite potential inhibitory activity against multi-target tyrosine kinases implicated in cancer cell signaling . While specific IC₅₀ values for CAS 1171483-71-8 against individual kinases have not been disclosed in the public domain, the scaffold's dual annotation as both an SDH inhibitor and kinase modulator distinguishes it from single-mechanism analogs such as the N-propyl or N-isopentyl carboxamide derivatives (e.g., CAS 1013765-51-9), which lack the thiazole heterocycle required for kinase target engagement [1].

Multi-Target Kinase Inhibition Drug Discovery

Optimal Application Scenarios for 1-(4-Fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide Procurement


Agrochemical SDH Inhibitor Lead Optimization and SAR Expansion

The compound serves as a strategic intermediate or scaffold-hopping template for designing novel succinate dehydrogenase inhibitor (SDHI) fungicides. Its unsubstituted thiazol-2-yl and 4-propoxy substitution pattern represents a privileged combination within the pyrazole–thiazole carboxamide series that has demonstrated up to 21-fold potency improvement over thifluzamide against Rhizoctonia cerealis at the class level [1]. Researchers can use this compound as a starting point for systematic derivatization at the 1-(4-fluorophenyl) and carboxamide positions to explore SAR around the SDH ubiquinone-binding pocket.

Kinase Inhibitor Screening in Oncology Programs

The pyrazole–thiazole carboxamide core is a recognized kinase inhibitor pharmacophore with patent-supported activity against FLT-3, CDK, and PDGFR kinase targets [2]. Procurement of this compound enables inclusion in kinase selectivity panels or fragment-based screening campaigns aimed at identifying novel ATP-competitive type I or type II kinase inhibitors. Its intermediate lipophilicity (cLogP 3.2–3.8) and the presence of the electron-withdrawing 4-fluorophenyl group may contribute to favorable kinase hinge-region binding interactions .

Physicochemical Probe for Membrane Permeability Studies

With a calculated cLogP in the 3.2–3.8 range and a molecular weight of 346.38 g/mol, this compound occupies a favorable drug-like chemical space for permeability screening . Its lipophilicity, approximately 0.9–1.2 log units higher than the 4-methoxy analog (CAS 1020455-31-5), makes it a suitable probe for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies aimed at establishing lipophilicity–permeability correlations within the pyrazole–thiazole carboxamide series.

Antiviral Screening Against Filoviruses

Patent literature references compounds structurally similar to CAS 1171483-71-8 for filovirus inhibition, with reported in vitro reductions in viral titers . The compound may be evaluated in Ebola or Marburg virus entry or replication assays as part of a broader antiviral discovery program targeting emerging infectious diseases.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-propoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.